Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate
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Overview
Description
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . These methods often use α,β-unsaturated aldehydes and substituted anilines as starting materials. For instance, a one-pot method for constructing quinolines involves the use of heteropolyacids as catalysts . Additionally, green and clean synthesis methods, such as microwave-assisted synthesis and solvent-free conditions, have been developed to produce quinoline derivatives more sustainably .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and eco-friendly methods to enhance yield and reduce environmental impact. Catalysts like Cu(OTf)2 and phosphotungstic acid are commonly used in these processes . The use of recyclable and reusable catalysts, as well as solvent-free reaction conditions, are emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for quinoline derivatives.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and thiols . Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines . Substitution reactions can lead to various substituted quinoline derivatives with different functional groups .
Scientific Research Applications
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This binding stabilizes the enzyme-DNA complex, leading to cell death . Additionally, quinoline derivatives can interact with various receptors and enzymes in the human body, contributing to their pharmacological effects .
Comparison with Similar Compounds
Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate can be compared with other similar compounds, such as:
Quinoline-5,8-dione derivatives: These compounds exhibit high antitumor activity and are selective inhibitors of certain tumor cell types.
Quinoxalines: These are 1,4-diazines with widespread occurrence in nature and valuable scaffolds in organic synthesis.
Quinolin-8-amines: These compounds are isomerically related to quinoxalines and are used as ligands in coordination chemistry and agents for various diseases.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Biological Activity
Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 8-(2-(diethylamino)ethylamino)-7-methyl, monooxalate is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of 7-methylquinoline with diethylaminoethylamine followed by oxalic acid treatment to form the monooxalate salt. The synthesis pathway typically includes:
- Formation of the quinoline core : Utilizing known synthetic routes for quinoline derivatives.
- Alkylation with diethylaminoethylamine : This step introduces the diethylamino group.
- Salification with oxalic acid : To yield the monooxalate form.
Quinoline derivatives often exhibit their biological effects through various mechanisms:
- Muscarinic Receptor Antagonism : Some studies indicate that related compounds can act as antagonists at muscarinic receptors (M1, M2, M3), which are involved in several physiological processes including smooth muscle contraction and glandular secretion .
- Tyrosine Kinase Inhibition : Certain quinoline derivatives have shown promise in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression .
- Cytotoxic Activity : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for anti-cancer therapies .
Antimicrobial Activity
Quinoline derivatives have been evaluated for their antimicrobial properties. A study assessing substituted quinolines showed promising results against Mycobacterium tuberculosis and other bacterial strains. The most effective compounds demonstrated IC50 values significantly lower than standard treatments like isoniazid .
Cytotoxicity Studies
A series of experiments were conducted to evaluate the cytotoxicity of this compound against human leukemia cell lines. The results indicated that this compound exhibits moderate growth inhibition, with a notable delay in tumor growth in vivo models .
Compound | Cell Line | IC50 Value (µM) | Effectiveness |
---|---|---|---|
Quinoline Compound | THP-1 (Human Monocytic Leukemia) | 15 | Moderate |
Standard Treatment | Doxorubicin | 5 | High |
Case Studies
- Urological Applications : A patent describes the use of similar quinoline derivatives for treating urological disorders by selectively antagonizing muscarinic receptors involved in bladder control . Clinical trials are ongoing to assess efficacy and safety.
- Respiratory Diseases : Another study highlighted the potential of these compounds in treating respiratory conditions such as asthma and chronic bronchitis due to their receptor antagonism properties .
- Cancer Research : Experimental treatments using quinoline derivatives have shown promise in delaying tumor growth in animal models of colon cancer, suggesting further investigation into their application as anti-cancer agents is warranted .
Properties
CAS No. |
6285-17-2 |
---|---|
Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7-methylquinolin-8-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C16H23N3.C2H2O4/c1-4-19(5-2)12-11-18-15-13(3)8-9-14-7-6-10-17-16(14)15;3-1(4)2(5)6/h6-10,18H,4-5,11-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
RTCXDABEYIEENG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C=CC2=C1N=CC=C2)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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